
Propionanilide, 2'-bromo-3-(diethylamino)-5'-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is a complex organic compound that belongs to the class of substituted anilides This compound is characterized by the presence of a bromine atom, a diethylamino group, and an ethyl group attached to the anilide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilides .
Applications De Recherche Scientifique
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and diethylamino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-chlorobutane: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
2-Bromo-3-methoxythiophene: Shares the bromine atom but differs in the heterocyclic structure.
2-Bromo-3-hexylthiophene: Similar brominated compound with a different alkyl chain .
Uniqueness
Propionanilide, 2’-bromo-3-(diethylamino)-5’-ethyl- is unique due to the presence of both the diethylamino group and the ethyl group on the anilide structure. This combination of substituents imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
92731-12-9 |
|---|---|
Formule moléculaire |
C15H23BrN2O |
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
N-(2-bromo-5-ethylphenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-4-12-7-8-13(16)14(11-12)17-15(19)9-10-18(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
PKWPLFBAUAHRPV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)Br)NC(=O)CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



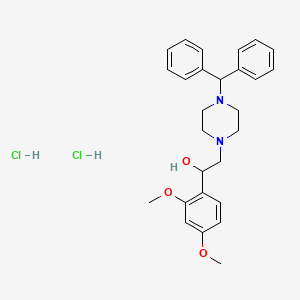
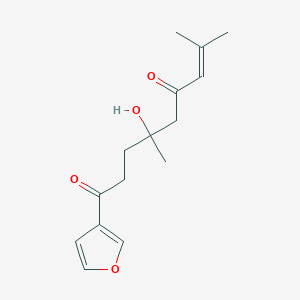
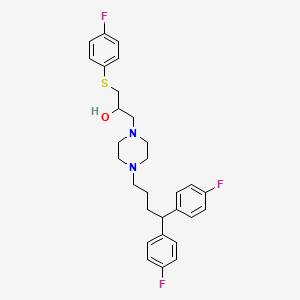
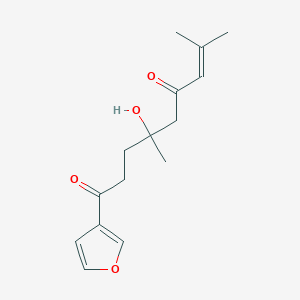

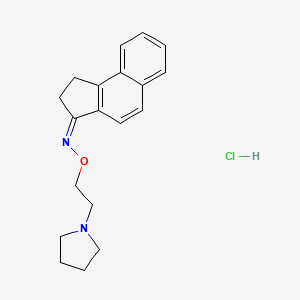
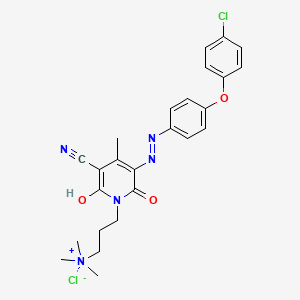

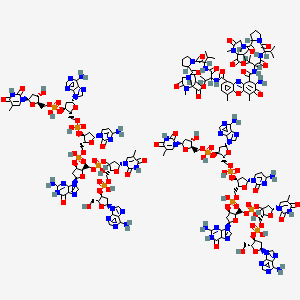
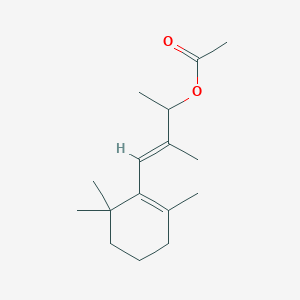
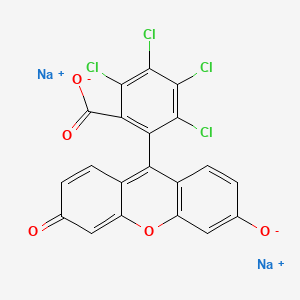

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
